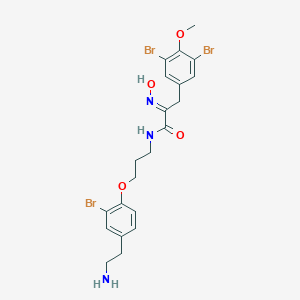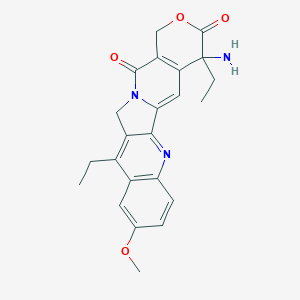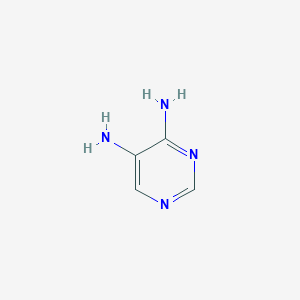
1-Methyl-4-nitroimidazole
Vue d'ensemble
Description
1-Methyl-4-nitroimidazole is a chemical compound with the molecular formula C4H5N3O2 . It is used in various applications due to its unique chemical properties .
Synthesis Analysis
1-Methyl-4-nitroimidazole can be synthesized from imidazole as the primary substance. The synthesis involves the reaction of methyl sulfate ((CH3)2SO4) with 4, 5-dinitroimidazole obtained from nitration . Another method involves the Suzuki coupling reaction between 5-chloro-1-methyl-4-nitroimidazole and arylboronic acids .
Molecular Structure Analysis
The exact geometry of 1-Methyl-4-nitroimidazole is determined through conformational analysis . The structure is characterized by IR, elemental analysis, MS, and 1H NMR .
Chemical Reactions Analysis
Low-energy electrons (0-8 eV) effectively decompose 4-nitroimidazole and the two methylated isomers 1-methyl-5-nitroimidazole and 1-methyl-4-nitroimidazole via dissociative electron attachment (DEA) .
Physical And Chemical Properties Analysis
1-Methyl-4-nitroimidazole has physical and chemical properties that are characterized by IR, elemental analysis, MS, and 1H NMR . The total electron density and molecular electrostatic potentials are determined .
Applications De Recherche Scientifique
Pharmaceutical Drug Development
The nitroimidazole scaffold, including 1-Methyl-4-nitroimidazole, has been a cornerstone in drug discovery since the 1950s . It has led to the creation of numerous life-saving drugs and clinical candidates for a variety of diseases, such as bacterial, viral, and parasitic infections, as well as cancers. The compound’s derivatives have been used as imaging agents in medical diagnostics .
Antibacterial Agents
1-Methyl-4-nitroimidazole serves as a precursor in synthesizing analogs with potent antibacterial activity. Its structural modification has led to the development of new antibiotics that are effective against multi-drug resistant strains of bacteria .
Antiparasitic Treatments
This compound has been utilized in creating antiparasitic agents. Its derivatives have shown efficacy against diseases caused by protozoan parasites, offering potential treatments for conditions like giardiasis and trichomoniasis .
Cancer Research
In cancer research, 1-Methyl-4-nitroimidazole derivatives are explored for their potential use in chemotherapy. They have been studied for their ability to act as radiosensitizers, which enhance the effectiveness of radiation therapy in cancer treatment .
Synthetic Chemistry
The compound is used in synthetic chemistry for constructing functionalized nitroimidazole scaffolds. These scaffolds are crucial for synthesizing various pharmaceuticals and have been a focus of research for developing new synthetic methodologies .
Explosive Materials
Outside of medical applications, 1-Methyl-4-nitroimidazole is an intermediate in the synthesis of high-energy materials, such as 1-methyl-2,4,5-trinitroimidazole (MTNI), which is known for its good thermal stability and low sensitivity, making it a candidate for use in military-grade explosives .
Safety And Hazards
Safety measures for handling 1-Methyl-4-nitroimidazole include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Orientations Futures
Nitroimidazole represents one of the most essential and unique scaffolds in drug discovery since its discovery in the 1950s . The nitroimidazole scaffold has again been given two life-saving drugs (Delamanid and Pretomanid) used to treat MDR (multi-drug resistant) tuberculosis . This suggests that 1-Methyl-4-nitroimidazole and its derivatives have potential for future drug development.
Propriétés
IUPAC Name |
1-methyl-4-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-6-2-4(5-3-6)7(8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCOLDQJZRZQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184425 | |
| Record name | Imidazole, 1-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-nitroimidazole | |
CAS RN |
3034-41-1 | |
| Record name | 1-Methyl-4-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-nitro-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazole, 1-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-4-nitroimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL-4-NITRO-1H-IMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z31100A55O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 1-Methyl-4-nitroimidazole against parasites like Entamoeba histolytica and Giardia intestinalis?
A1: While the exact mechanism is not fully elucidated in the provided research, 1-Methyl-4-nitroimidazole derivatives exhibit potent antiparasitic activity. Studies suggest that nitroimidazoles, in general, are prodrugs that are reductively activated within anaerobic organisms like parasites. [, ] This reduction generates reactive intermediates that interact with vital biomolecules like DNA, leading to parasite death. [, ]
Q2: How does methylation at the N1 position of 4-nitroimidazole impact its reactivity with low-energy electrons?
A2: Methylation at the N1 position of 4-nitroimidazole (forming 1-Methyl-4-nitroimidazole) completely blocks the molecule's reactivity with low-energy electrons (below 2 eV). This is attributed to the quenching of vibrational Feshbach resonances, which act as doorways for dissociative electron attachment. [, ]
Q3: What is the molecular formula and weight of 1-Methyl-4-nitroimidazole?
A3: The molecular formula of 1-Methyl-4-nitroimidazole is C4H5N3O2, and its molecular weight is 127.10 g/mol. []
Q4: What spectroscopic techniques are commonly used to characterize 1-Methyl-4-nitroimidazole?
A4: Researchers frequently utilize NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and FT-IR (Fourier-Transform Infrared Spectroscopy) to characterize 1-Methyl-4-nitroimidazole. These techniques provide insights into the compound's structure, purity, and electronic properties. [, , ]
Q5: How does the structure of 1-Methyl-4-nitroimidazole influence its antiparasitic activity?
A5: Research indicates that substituting the 5-position of 1-Methyl-4-nitroimidazole with various aryl groups can significantly impact its antiparasitic activity. For example, a chlorine atom at the 3-position of a phenyl substituent led to a two-fold increase in potency against Entamoeba histolytica and Giardia intestinalis compared to metronidazole. []
Q6: Can 1-Methyl-4-nitroimidazole be used as a building block for generating structurally diverse compounds?
A6: Yes, 1-Methyl-4-nitroimidazole serves as a versatile building block in organic synthesis. Researchers have successfully employed Suzuki coupling reactions to attach various aryl groups to the 5-position, leading to a series of novel 5-aryl-1-methyl-4-nitroimidazoles. [] This approach allows for the exploration of structure-activity relationships and the development of compounds with enhanced potency or selectivity.
Q7: What challenges are associated with the stability of 1-Methyl-4-nitroimidazole and its derivatives?
A7: While specific stability data for 1-Methyl-4-nitroimidazole is limited in the provided research, nitroimidazoles are known to be susceptible to degradation under certain conditions, such as exposure to light or reducing agents. [, ]
Q8: Are there any analytical methods available for quantifying 1-Methyl-4-nitroimidazole and its related substances?
A8: Yes, HPLC (High-Performance Liquid Chromatography) methods have been developed and validated for determining the content of 1-Methyl-4-nitroimidazole and related substances, such as 6-mercaptopurine, in pharmaceuticals like Azathioprine. These methods offer high sensitivity and specificity for quality control purposes. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[5-[5-Amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B145462.png)








![3-methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B145478.png)